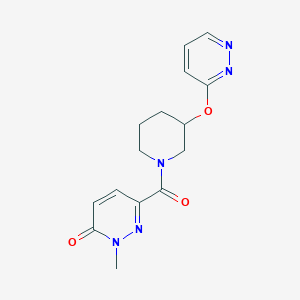

![molecular formula C12H10N4O2 B2669318 2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile CAS No. 338411-79-3](/img/structure/B2669318.png)

2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

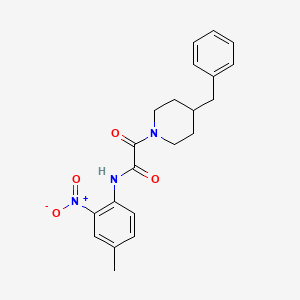

The compound “2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile” has a CAS Number of 338411-79-3 and a molecular weight of 242.24 .

Molecular Structure Analysis

The IUPAC name of the compound is “2-{2-[(E)-(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile” and its Inchi Code is "1S/C12H10N4O2/c1-18-11-4-5-14-12(10(11)7-13)16-6-2-3-9(16)8-15-17/h2-6H,8H2,1H3" .Physical And Chemical Properties Analysis

The compound is a solid substance . More detailed physical and chemical properties were not found in the retrieved information.Scientific Research Applications

- Researchers have synthesized derivatives of this compound and evaluated their antioxidant activity . These derivatives were prepared by condensing 1H-indole carbaldehyde oxime with 2-chloro acetamide derivatives. The resulting compounds exhibited considerable antioxidant activity, particularly compounds 3j, 3a, and 3k. The attachment of halogens at specific positions in the phenyl ring contributed to their enhanced activity. These findings suggest that this compound class could serve as a basis for developing new antioxidant agents.

- Another related compound, 3,4,5-trihydroxy-2-[(hydroxyimino)methyl] benzoic acid (RC-GAO), was synthesized based on gallic acid by formylation and oximation . RC-GAO has potential as a rust converter. Its synthesis was confirmed using Fourier transform infrared spectroscopy studies. Rust conversion is crucial for protecting metal surfaces from corrosion, making this application relevant for materials science and engineering.

- Indole derivatives, including the compound , exhibit diverse biological activities. These include anti-inflammatory, anti-depressant, anti-fungal, anti-cancer, antihypertensive, antibiotic, anti-microbial, anti-viral, chelating, antimalarial, anti-HIV, anti-diabetic, anti-tuberculosis, insecticidal, and analgesic properties . Researchers continue to explore these multifaceted effects, which could have implications for drug development and disease treatment.

- Amides and their analogues, such as the compound we’re discussing, are found in natural compounds and have received attention for their chemotherapeutic profiles. Their simple chemical synthesis pathway makes them attractive for developing novel compounds . Investigating their potential as anticancer agents or other chemotherapeutic interventions is an ongoing area of research.

- The indole framework, fused with benzene and pyrrole, serves as a non-basic nitrogenous pharmacophore. Scientists worldwide are intrigued by the preparation of novel indole derivatives due to their dynamic properties and wide-ranging biological activities . Understanding the specific interactions of this compound with biological targets could lead to further drug discovery.

Antioxidant Properties

Rust Conversion

Biological Activities

Chemotherapeutic Potential

Pharmacophore Exploration

Safety and Hazards

properties

IUPAC Name |

2-[2-[(E)-hydroxyiminomethyl]pyrrol-1-yl]-4-methoxypyridine-3-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N4O2/c1-18-11-4-5-14-12(10(11)7-13)16-6-2-3-9(16)8-15-17/h2-6,8,17H,1H3/b15-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSKRZJCPXXGLKR-OVCLIPMQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1)N2C=CC=C2C=NO)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C(=NC=C1)N2C=CC=C2/C=N/O)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-{2-[(hydroxyimino)methyl]-1H-pyrrol-1-yl}-4-methoxynicotinonitrile | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(5-chloro-2-methylphenyl)-2-{[3-cyano-4-(furan-2-yl)-5-hydroxy-4,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}acetamide](/img/structure/B2669236.png)

![1-(Chloromethyl)-3-(2-chloro-4-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2669240.png)

![(E)-3-[2-(furan-2-ylmethylsulfamoyl)-4,5-dimethoxyphenyl]prop-2-enoic acid](/img/structure/B2669242.png)

![N-(4,7-dimethyl-1,3-benzothiazol-2-yl)-4-{[methyl(tetrahydrofuran-2-ylmethyl)amino]sulfonyl}benzamide](/img/structure/B2669248.png)

![N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-1-methanesulfonylpiperidine-4-carboxamide](/img/structure/B2669249.png)

![Lithium;triazolo[1,5-a]pyridine-7-carboxylate](/img/structure/B2669251.png)

![2-((2-methoxyethyl)amino)-3-(3-methoxyphenyl)-6-methyl-4H-furo[3,2-c]chromen-4-one](/img/structure/B2669252.png)

![[3-{[(4-chlorophenyl)sulfonyl]methyl}-4-(1H-pyrrol-1-yl)phenyl](1-pyrrolidinyl)methanone](/img/structure/B2669253.png)